Perfluorotetralin

Description

Properties

CAS No. |

2342-07-6 |

|---|---|

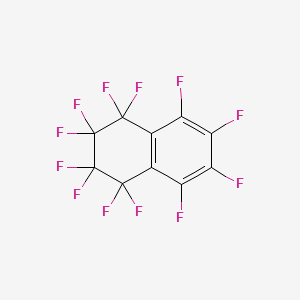

Molecular Formula |

C10F12 |

Molecular Weight |

348.09 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,6,7,8-dodecafluoronaphthalene |

InChI |

InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(17,18)10(21,22)9(19,20)7(1,15)16 |

InChI Key |

FJMMRMQACFEXIL-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method involves the direct fluorination of tetralin at high temperatures, typically around 400°C, to replace hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of perfluorotetralin involves similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process may involve multiple steps of purification to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Perfluorotetralin undergoes several types of chemical reactions, including defluorination, substitution, and addition reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various perfluorinated naphthalenes and binaphthalenes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medical Applications

1.1. Oxygen Carrier

One of the most notable applications of perfluorotetralin is as an oxygen carrier in medical settings. Its ability to dissolve large amounts of oxygen makes it a candidate for use in blood substitutes and artificial blood products. Research indicates that perfluorinated compounds can enhance oxygen delivery in tissues, providing potential benefits during surgeries or in treating conditions like ischemia .

1.2. Imaging Techniques

This compound has also been explored for use in imaging technologies. Its unique properties allow it to serve as a contrast agent in magnetic resonance imaging (MRI). Studies have shown that perfluorinated compounds can improve the visibility of certain tissues and vascular structures during imaging procedures, aiding in diagnostics .

Environmental Applications

2.1. Pollution Control

Due to its non-reactive nature, this compound is being investigated for environmental remediation efforts, particularly in the removal of pollutants from water sources. Its ability to solubilize various contaminants can facilitate the extraction and degradation of harmful substances .

2.2. Greenhouse Gas Studies

Research into the atmospheric effects of perfluorinated compounds suggests that they may play a role in greenhouse gas dynamics. Understanding their behavior can contribute to more effective climate models and strategies for mitigating climate change impacts .

Material Science Applications

3.1. Coatings and Lubricants

The low surface energy of this compound makes it an excellent candidate for use in coatings and lubricants. These materials can provide enhanced resistance to wear and corrosion, making them suitable for industrial applications where durability is critical .

3.2. Microfluidics

In microfluidic devices, this compound's properties allow for precise control over fluid dynamics due to its low viscosity and surface tension. This capability is essential for applications in biomedical diagnostics and chemical analysis where accurate fluid manipulation is required .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medical Oxygen Carrier | PubChem | Demonstrated improved oxygen transport in animal models |

| Imaging Techniques | Fluorine Chemistry at the Millennium | Enhanced contrast in MRI scans compared to traditional agents |

| Pollution Control | Environmental Remediation Journal | Effective removal of heavy metals from contaminated water sources |

| Material Science | Journal of Materials Science | Improved durability and resistance in industrial lubricant formulations |

Mechanism of Action

The mechanism by which perfluorotetralin exerts its effects is primarily through its chemical stability and inertness. The multiple fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to many chemical reactions. This stability is beneficial in applications where chemical resistance is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Perfluoroalkylbenzenes

- Structure : Linear or branched perfluorinated alkyl chains attached to a benzene ring (e.g., perfluoropropylbenzene).

- Comparison : Unlike perfluorotetralin, which is cyclic, perfluoroalkylbenzenes lack fused aromatic systems. This structural difference reduces their stability under harsh reaction conditions (e.g., SbF₅-mediated reactions) and limits their utility in synthesizing polycyclic fluorinated compounds .

- Reactivity : Perfluoroalkylbenzenes undergo electrophilic substitution less efficiently compared to this compound, which participates in cyclization reactions to form fluoranthene derivatives .

Perfluoro-1-ethyltetralin

- Structure : A derivative of this compound with an ethyl group substituted at the 1-position.

- Comparison : The ethyl group introduces steric hindrance, altering reactivity. For example, treatment with Zn/DMF leads to defluorination products like perfluoro-1-ethylnaphthalene, whereas this compound forms undecafluorotetralin and octafluoronaphthalene under similar conditions .

Perfluoroperhydrofluorene (DTXSID90380005)

- Structure : A fully fluorinated fluorene analog with three fused rings.

- Comparison : The additional ring in fluorene derivatives increases molecular rigidity compared to this compound. This structural distinction results in higher thermal stability but reduced solubility in common organic solvents .

Physicochemical Properties

Binding Affinity with Nuclear Receptors

A large-scale screening study evaluated the binding interactions of perfluorinated compounds with nuclear receptors. Key findings include:

| Compound (DTXSID) | CAS RN | Docking Score |

|---|---|---|

| This compound (DTXSID1047029) | 306-91-2 | -9.6 |

| Perfluoroperhydrofluorene | 0307-08-04 | -9.4 |

| Perfluoro-1-ethyltetralin | 116265-66-8 | -14.7 |

- Key Insight : Perfluoro-1-ethyltetralin exhibits stronger binding (docking score: -14.7) than this compound (-9.6), likely due to enhanced hydrophobic interactions from the ethyl group .

Thermal and Chemical Stability

- This compound demonstrates exceptional stability in SbF₅-mediated reactions, forming fluoranthene derivatives without decomposition. In contrast, linear perfluoroalkanes (e.g., perfluorooctane) degrade under similar conditions .

- Cyclic perfluorinated compounds generally exhibit higher boiling points and lower vapor pressures compared to linear analogs, making them preferable for high-temperature applications .

Table 1: Comparative Analysis of Key Properties

Q & A

Q. What are the common laboratory methods for synthesizing Perfluorotetralin, and how do reaction conditions influence product purity?

Methodological Answer: this compound is typically synthesized via fluorination of tetralin derivatives using SbF5 as a catalyst. Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. For example, reactions with 1,2,3,4-tetrafluorobenzene in SbF5 yield polycyclic fluorinated compounds, but impurities like unreacted intermediates require purification via fractional distillation or column chromatography . Characterization via NMR and X-ray crystallography is critical to confirm structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

Methodological Answer: NMR is indispensable for analyzing fluorinated compounds due to its sensitivity to electronic environments. Coupling constants and chemical shifts (e.g., δ -120 to -150 ppm for CF2 groups) help distinguish isomers. X-ray crystallography resolves steric effects in polycyclic derivatives, while GC-MS validates purity by detecting trace fluorinated byproducts. Cross-referencing with computational models (DFT) improves accuracy .

Q. What are the key physicochemical properties of this compound that impact its utility in experimental systems?

Methodological Answer: High thermal stability (decomposition >300°C) and hydrophobicity make it suitable as a solvent in high-temperature reactions. Its low dielectric constant (ε ≈ 2.1) favors non-polar interactions, but researchers must account for its density (1.7–1.9 g/cm³) in biphasic systems. Solubility parameters should be tested using Hansen solubility spheres to avoid phase separation .

Q. How can researchers validate the purity of this compound samples before use in sensitive experiments?

Methodological Answer: Combine chromatographic (HPLC with UV/Vis detection) and spectroscopic methods. For fluorinated contaminants, use ion-selective electrodes or fluorimetric assays. Field duplicates and spike recovery tests (85–115% recovery) ensure precision, while comparison with historical data identifies batch inconsistencies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods to mitigate inhalation risks (vapor pressure: 0.5 mmHg at 25°C). Personal protective equipment (nitrile gloves, lab coats) prevents dermal exposure. Waste must be treated with calcium hydroxide to neutralize acidic byproducts. Regular air monitoring for PFAS degradation products (e.g., perfluorocarboxylic acids) is advised .

Advanced Research Questions

Q. How can experimental designs be optimized to investigate novel fluorinated compounds derived from this compound?

Methodological Answer: Apply the PICOT framework:

- Population : Reaction intermediates (e.g., fluoranthene derivatives).

- Intervention : Varying fluorinating agents (e.g., XeF2 vs. SF4).

- Comparison : Yield and selectivity under SbF5 vs. HF conditions.

- Outcome : Quantify thermodynamic stability via calorimetry.

- Time : Monitor reaction kinetics using in-situ FTIR .

Q. What strategies resolve contradictions in analytical data for this compound degradation products?

Methodological Answer: Use triangulation:

- Compare LC-MS/MS data with high-resolution mass spectrometry (HRMS) for exact mass identification.

- Validate environmental samples using isotope dilution (e.g., -labeled internal standards).

- Cross-check with toxicity assays (e.g., Microtox®) to confirm biological relevance of detected metabolites .

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: Employ Hammett plots to correlate substituent effects (σ values) with reaction rates. Computational modeling (DFT/B3LYP) predicts transition states, while X-ray crystallography validates steric hindrance in bulky adducts. Kinetic isotope effects (KIEs) differentiate radical vs. ionic mechanisms .

Q. What methodologies assess the environmental persistence of this compound and its transformation products?

Methodological Answer: Conduct OECD 309 tests to measure biodegradation in water-sediment systems. Use QSAR models to predict bioaccumulation factors (BCF >2,000 indicates high risk). Synchrotron-based XANES identifies fluorine speciation in soil matrices. Field studies should track spatial-temporal trends using passive samplers .

How can interdisciplinary frameworks (e.g., FINER criteria) improve research questions on this compound’s applications?

Methodological Answer: Apply FINER:

- Feasible : Ensure access to fluorination facilities and high-purity SbF5.

- Interesting : Link to green chemistry (e.g., solvent recyclability).

- Novel : Explore catalytic asymmetric fluorination.

- Ethical : Address PFAS regulatory compliance.

- Relevant : Align with EPA’s PFAS Strategic Roadmap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.